molecular formula C7H16N2O2S B13241275 N-[(2-aminocyclopentyl)methyl]methanesulfonamide

N-[(2-aminocyclopentyl)methyl]methanesulfonamide

Cat. No.: B13241275
M. Wt: 192.28 g/mol
InChI Key: ATCOOJGABYXGAH-UHFFFAOYSA-N
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Description

N-[(2-Aminocyclopentyl)methyl]methanesulfonamide (CAS: 1803611-87-1) is a sulfonamide derivative featuring a cyclopentylamine core linked to a methanesulfonyl group via a methyl bridge. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 228.74 g/mol (as the hydrochloride salt) . The hydrochloride salt form (listed as temporarily out of stock) suggests enhanced solubility for industrial synthesis .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(2-aminocyclopentyl)methyl]methanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-6-3-2-4-7(6)8/h6-7,9H,2-5,8H2,1H3

InChI Key

ATCOOJGABYXGAH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-aminocyclopentyl)methyl]methanesulfonamide typically involves the reaction of 2-aminocyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-aminocyclopentyl)methyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[(2-aminocyclopentyl)methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of N-[(2-aminocyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

Sulfonamide derivatives vary significantly in biological activity and reactivity based on substituents. Key structural analogues include:

Compound Name Key Structural Features Molecular Formula Applications/Activity References
N-(2-Aminophenyl)methanesulfonamide Aromatic amine, phenyl group C₇H₁₀N₂O₂S Building block for heterocycles
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Cyclohexyl, methyl substitution C₁₃H₂₀N₂O₂S Industrial synthesis
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzimidazol-2-amine Benzimidazole core, trifluoromethyl group C₁₈H₂₀F₃N₅O₂S Potential antitubercular agents
N-[4-Amino-2-(cyclopropylmethoxy)phenyl]methanesulfonamide Cyclopropylmethoxy substituent C₁₁H₁₆N₂O₃S Unspecified bioactivity
2-Chloro-N-cyclopentyl-4-[(methanesulfonyl)(methyl)amino]benzamide Chloro, cyclopentyl, benzamide backbone C₁₅H₂₀ClN₂O₃S Not specified

Key Observations :

  • Ring Size Effects : Cyclopentyl (5-membered) vs. cyclohexyl (6-membered) substituents (e.g., vs. 10) influence steric bulk and solubility. Smaller rings may enhance conformational rigidity .
  • Aromatic vs. Aliphatic Substituents: N-(2-Aminophenyl)methanesulfonamide (aromatic) vs. the target compound (aliphatic cyclopentyl) may exhibit divergent reactivity in electrophilic substitutions.
Reactivity and Stability
  • Acidic Protons : Methanesulfonamide methyl protons in reduced reaction efficiency (43% yield) due to undesired side reactions, a drawback avoided in compounds lacking acidic protons (e.g., cyclohexyl derivatives in ) .
  • Salt Forms : The hydrochloride salt of the target compound () likely improves stability and solubility compared to neutral sulfonamides .

Biological Activity

N-[(2-aminocyclopentyl)methyl]methanesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H14N3O2SC_7H_{14}N_3O_2S and a molecular weight of approximately 228.74 g/mol. The compound features a methanesulfonamide group attached to a cyclopentyl amine, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors within biological systems. The sulfonamide moiety can mimic natural substrates, allowing it to bind to the active sites of enzymes and inhibit their functions. This inhibition disrupts essential biochemical pathways, which can lead to therapeutic effects in various conditions.

Biological Activity

Research indicates that this compound exhibits notable pharmacological activities, including:

  • Antimicrobial Effects : Investigated for its potential as an antibiotic agent against bacterial infections.
  • Anti-inflammatory Properties : Explored for its role in modulating inflammatory pathways.
  • Enzyme Inhibition : Studied for its capacity to inhibit specific enzymes involved in crucial metabolic processes.

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various sulfonamides, this compound showed promising results against Gram-positive bacteria, indicating its potential as a therapeutic agent for bacterial infections .
  • Enzyme Interaction Studies : Preliminary investigations revealed that this compound could effectively inhibit certain key enzymes involved in metabolic pathways, suggesting its utility in biochemical assays .

Data Tables

The following table summarizes the comparative biological activity of this compound with similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionAnti-inflammatory Potential
This compoundModerateYesYes
N-(3-Aminocyclopentyl)methanesulfonamideHighYesModerate
MethanesulfonamideLowNoLow

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Its applications extend beyond medicinal chemistry into areas such as:

  • Drug Development : As a precursor in synthesizing novel therapeutic agents.
  • Biochemical Research : Utilized as a tool for studying enzyme functions and interactions within cellular pathways .

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